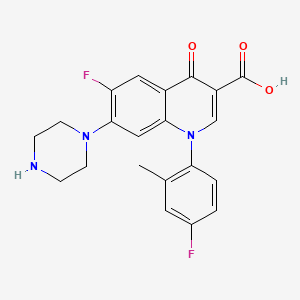
Bis((9S)-10,11-dihydro-9-hydroxy-6'-methoxycinchonanium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, antiarrhythmic, and analgesic effects. The compound is derived from cinchonine, a natural alkaloid found in the bark of cinchona trees.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves the following steps:
Extraction of Cinchonine: Cinchonine is extracted from the bark of cinchona trees using solvents like ethanol or methanol.
Hydrogenation: The extracted cinchonine undergoes hydrogenation to form 10,11-dihydrocinchonine.
Hydroxylation: The 10,11-dihydrocinchonine is then hydroxylated to introduce a hydroxyl group at the 9th position.
Methoxylation: The hydroxylated compound is further methoxylated to introduce a methoxy group at the 6’ position.
Sulphation: Finally, the compound is treated with sulfuric acid to form the sulphate salt.
Industrial Production Methods
Industrial production of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract cinchonine.
Catalytic Hydrogenation: Employing catalysts like palladium or platinum for efficient hydrogenation.
Controlled Hydroxylation and Methoxylation: Using precise reaction conditions to ensure high yield and purity.
Sulphation: Utilizing industrial-grade sulfuric acid for the final step.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides for methoxylation or hydroxylation.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of fully reduced cinchonine derivatives.
Substitution: Formation of various substituted cinchonine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a chiral catalyst in asymmetric synthesis.
Analytical Chemistry: Employed in chiral separation techniques.
Biology
Antimalarial Research: Studied for its potential to treat malaria.
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Medicine
Antiarrhythmic Agent: Used in the development of drugs for heart rhythm disorders.
Analgesic Research: Explored for its pain-relieving properties.
Industry
Pharmaceuticals: Utilized in the synthesis of various drugs.
Agrochemicals: Studied for its potential use in pest control.
Wirkmechanismus
The mechanism of action of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to therapeutic effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonidine: Similar structure but different stereochemistry.
Quinidine: Used as an antiarrhythmic agent.
Uniqueness
Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct pharmacological properties compared to other cinchona alkaloids.
Eigenschaften
CAS-Nummer |
85909-61-1 |
|---|---|
Molekularformel |
C40H50N4O8S |
Molekulargewicht |
746.9 g/mol |
IUPAC-Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;sulfate |
InChI |
InChI=1S/2C20H25N2O2.H2O4S/c2*1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h2*3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q2*+1;/p-2/t2*14?,16?,19?,20-;/m11./s1 |
InChI-Schlüssel |
YVDWDYSYZHOPBP-XMHNCSIISA-L |
Isomerische SMILES |
COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





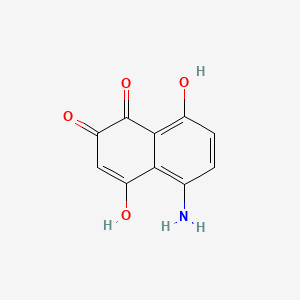

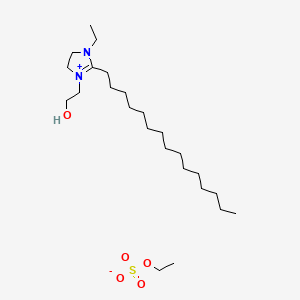


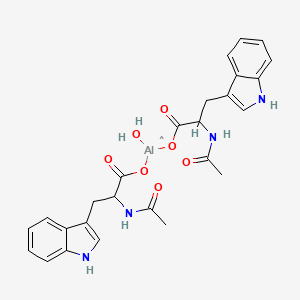
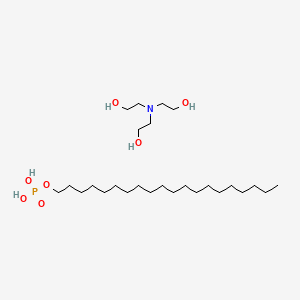

![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)
